molecular formula C19H18O4 B2654914 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one CAS No. 315232-97-4

7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2654914
CAS No.: 315232-97-4
M. Wt: 310.349
InChI Key: YQLQQFRWOHXLJK-UHFFFAOYSA-N
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Description

Historical Evolution of 3-Phenoxy-4H-chromen-4-one Research

The chromone scaffold (1-benzopyran-4-one) has been studied since the early 20th century, with foundational work by Heywang and Kostanecki establishing methods for chromone synthesis via decarboxylation of chromone-2-carboxylic acids. The introduction of phenoxy groups at the C-3 position emerged later, driven by interest in modulating electronic and steric properties for pharmacological applications. Early synthetic routes for 3-phenoxy-4H-chromen-4-one derivatives relied on acid- or base-catalyzed cyclization of o-hydroxyacetophenone precursors. For example, the Knoevenagel condensation between salicylaldehydes and triethyl phosphonoacetate under titanium tetrachloride/pyridine catalysis enabled the first phosphonated chromones, laying groundwork for later phenoxy-substituted analogs.

A pivotal advancement occurred in the 1970s with the adoption of Vilsmeier-Haack reactions to introduce formyl groups at C-3, facilitating further functionalization. By the 2000s, microwave-assisted synthesis and phase-transfer catalysis reduced reaction times and improved yields for 3-substituted chromones, including phenoxy variants. These historical developments underscore the scaffold’s adaptability and the role of substituents in tuning reactivity.

Table 1: Historical Synthesis Methods for 3-Substituted Chromones

Year Method Catalyst/Reagent Key Advancement Source
1944 Decarboxylation Heywang-Kostanecki Base-catalyzed cyclization
1973 Vilsmeier-Haack POCl₃/DMF C-3 formylation
2019 Knoevenagel TiCl₄/pyridine Phosphonated chromones
2025 Microwave-assisted Phase-transfer Reduced reaction time (≤2 hrs)

Academic Interest in 7-Ethoxy-6-ethyl Chromone Substitution

The 7-ethoxy and 6-ethyl substituents in this compound exemplify strategic modifications to enhance electronic delocalization and steric stability. Ethoxy groups at C-7 are electron-donating, increasing electron density at the carbonyl oxygen (C-4), while the ethyl group at C-6 introduces steric bulk that may influence intermolecular interactions. Computational studies on analogous 3-phosphonochromones demonstrate that substituents at C-6 and C-7 significantly alter atomic electrostatic potentials, with electron-withdrawing groups increasing electrophilicity at C-3. For instance, 7-diethylamino-substituted chromones exhibit reduced 2p-binding energies at phosphorus due to nitrogen-phosphorus electronic interactions, suggesting that ethoxy groups could similarly modulate reactivity.

Synthetic routes to 7-ethoxy-6-ethyl derivatives often involve:

  • Friedel-Crafts alkylation : Introducing ethyl groups via electrophilic aromatic substitution.
  • Williamson ether synthesis : Installing ethoxy groups using alkyl halides and phenolic intermediates.
    Recent work has optimized these steps using boron trifluoride etherate or Ag₂CO₃/Mg(NO₃)₂ catalysts to improve regioselectivity.

Table 2: Substituent Effects on Chromone Electronic Properties

Substituent Position Electronic Effect Impact on Reactivity Source
Ethoxy C-7 Electron-donating Stabilizes carbonyl resonance
Ethyl C-6 Steric hindrance Reduces π-π stacking interactions
Phenoxy C-3 Electron-withdrawing Enhances electrophilicity at C-4

Research Positioning within Heterocyclic Chemistry

Chromones are classified as privileged structures in medicinal chemistry due to their versatility in drug discovery. The 7-ethoxy-6-ethyl-3-phenoxy variant aligns with ongoing efforts to develop kinase inhibitors and anti-inflammatory agents by leveraging substituent-driven modulation of COX-1/2 affinity. For example, iguratimod (a 3-formamido-6-phenoxy chromone) demonstrates COX inhibition via its C-3 substituent, validating the pharmacophoric importance of phenoxy groups.

In heterocyclic synthesis, this compound’s ethyl and ethoxy groups exemplify trends toward alkylation and etherification to improve solubility and metabolic stability. The rigid chromone core also serves as a template for synthesizing fused heterocycles, such as chromenylidenamines, which exhibit unique optoelectronic properties.

Current Research Landscape and Scientific Impact

Recent advancements focus on sustainable synthesis and computational modeling:

  • Green chemistry : Microwave irradiation and solvent-free conditions achieve 85–92% yields for ethoxy-substituted chromones.
  • Computational studies : Density functional theory (DFT) analyses predict regioselectivity in C-3 substitution reactions, guiding the design of analogs with tailored electronic profiles.
  • Biological applications : While excluding safety data, academic interest persists in 3-phenoxy chromones as ligands for benzodiazepine receptors and antibacterial agents.

Table 3: Recent Advancements in Chromone Synthesis (2020–2025)

Innovation Application Outcome Source
Phase-transfer catalysis 6-Alkyl substitution 90% yield under mild conditions
Ag₂CO₃/Mg(NO₃)₂ C-3 phosphorylation Regioselective P–C bond formation
DFT modeling Electrophilicity prediction Accurate reactivity parameterization

Properties

IUPAC Name

7-ethoxy-6-ethyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-13-10-15-17(11-16(13)21-4-2)22-12-18(19(15)20)23-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLQQFRWOHXLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC=C(C2=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-7-hydroxy-4H-chromen-4-one with phenoxyacetic acid in the presence of an acid catalyst, followed by ethylation using ethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Table 1: Common Synthesis Methods

MethodDescriptionConditions
CondensationReaction with aldehydes to form chromenoneAlcoholic solvent, HCl catalyst
OxidationIntroduction of oxygen-containing groupsPotassium permanganate
ReductionRemoval or modification of functional groupsLithium aluminum hydride

Biological Activities

Research indicates that 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one exhibits various biological activities, making it a candidate for therapeutic applications:

Anticancer Properties

Preliminary studies have shown that this compound may possess cytotoxic effects against several human cancer cell lines, including breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cells. The mechanisms of action are believed to involve modulation of enzyme activity and receptor binding, influencing cellular pathways related to cancer proliferation and survival .

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains, highlighting its usefulness in developing new antibacterial agents.

Anti-inflammatory Effects

In vitro studies have indicated that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Medicinal Chemistry Applications

The versatility of 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one makes it valuable in medicinal chemistry:

  • Drug Development: It serves as a building block for synthesizing more complex organic molecules with enhanced therapeutic properties.
  • Targeted Therapy: Its interactions with specific biological targets suggest potential applications in targeted therapies for diseases such as cancer and infections.

Case Studies

Several case studies highlight the applications of this compound in research:

  • Cytotoxicity Against Cancer Cell Lines
    • A study synthesized derivatives of chromenone and evaluated their cytotoxicity against various cancer cell lines using MTT assays. Results indicated significant antiproliferative activity, suggesting potential for further development as anticancer agents .
  • Antimicrobial Testing
    • Research conducted on the antimicrobial properties of chromone derivatives revealed promising results against pathogenic bacteria, indicating the need for further exploration in drug formulation.
  • Anti-inflammatory Research
    • In vitro studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokine production, pointing towards their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of inflammatory and oxidative stress responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents and key properties of 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one with analogues from the provided evidence:

Compound Name Position 3 Position 6 Position 7 Key Features/Impact Reference
7-Ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one Phenoxy (-OPh) Ethyl Ethoxy (-OCH₂CH₃) High lipophilicity due to ethyl/ethoxy; phenoxy enhances π-π interactions. Target Compound
6-Ethyl-7-methoxy-2-methyl-3-phenoxychromen-4-one Phenoxy (-OPh) Ethyl Methoxy (-OCH₃) Methoxy reduces steric bulk vs. ethoxy; methyl at C2 increases steric hindrance.
6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one 4-Fluorophenoxy Ethyl Hydroxy (-OH) Fluorine enhances electronegativity; hydroxy increases polarity and H-bonding.
3-Hydroxy-2-(4-(methylsulfonyl)phenyl)-4H-chromen-4-one Methylsulfonylphenyl - - Sulfonyl group increases electron-withdrawing effects; polarizable for binding.
7-Ethoxy-3-phenyl-4H-chromen-4-one Phenyl (-Ph) - Ethoxy (-OCH₂CH₃) Lack of ethyl at C6 reduces lipophilicity; phenyl vs. phenoxy alters π interactions.
Key Observations:
  • Electronic Effects: Fluorine in 4-fluorophenoxy () introduces electron-withdrawing effects, whereas phenoxy (target) is electron-neutral, altering binding interactions.
  • Steric Factors : Methyl at C2 in introduces steric hindrance, possibly limiting interaction with biological targets compared to the target compound.

Structural-Activity Relationships (SAR)

  • Position 3: Phenoxy groups (target, ) favor aromatic stacking in hydrophobic pockets, while sulfonyl () or fluorophenoxy () groups enhance target specificity via dipole interactions.
  • Position 7 : Ethoxy (target) vs. methoxy (): Ethoxy’s larger size may improve binding in spacious active sites but reduce metabolic stability compared to methoxy.
  • Position 6 : Ethyl substituents (target, ) contribute to lipophilicity, a key factor in blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

7-Ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one is a synthetic flavonoid derivative known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to the chromenone class of flavonoids, characterized by a chromene backbone with various substituents that influence its biological activities. The presence of ethoxy and phenoxy groups enhances its interaction with biological targets.

1. Antioxidant Activity

Research indicates that 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one exhibits significant antioxidant properties. The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). In studies, the compound demonstrated an IC50 value in the range of 31.52–198.41 µM, indicating its potential to scavenge free radicals effectively .

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various studies. For instance, it was reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In one study, it displayed an anti-inflammatory index (AI) of 82.34% after one hour of treatment, outperforming standard anti-inflammatory drugs like diclofenac sodium .

3. Anticancer Activity

The anticancer potential of 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one has been evaluated against several human cancer cell lines. In vitro studies revealed that it exhibits cytotoxic effects against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cell lines with IC50 values ranging from 7.56 to 25.04 μg/ml . This suggests that the compound could serve as a lead structure for developing new anticancer therapies.

Data Table: Summary of Biological Activities

Activity Type Assay Method IC50/Effect Reference
AntioxidantDPPH Assay31.52–198.41 µM
Anti-inflammatoryCytokine InhibitionAI = 82.34%
AnticancerMTT AssayIC50 = 7.56–25.04 μg/ml

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one in treating breast cancer cells (MDA-MB-231). The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner, making it a candidate for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in significant reduction in paw edema compared to control groups. The mechanism was attributed to its ability to inhibit COX enzymes and modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 7-ethoxy-6-ethyl-3-phenoxy-4H-chromen-4-one, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

  • Core formation : Condensation of substituted acetophenones with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to construct the chromen-4-one backbone.
  • Functionalization : Ethoxy and ethyl groups are introduced via nucleophilic substitution or alkylation reactions. Phenoxy groups are added using phenol derivatives under Mitsunobu or Ullmann coupling conditions.
  • Key parameters : Temperature control (60–120°C), solvent selection (e.g., THF, DMF), and catalysts (e.g., FeCl₃ for Lewis acid-mediated reactions) significantly impact yield and purity .
    • Data Table :
StepReaction TypeYield (%)Purity (HPLC)
Core formationCondensation65–75≥95%
Ethoxy additionAlkylation50–60≥90%
Phenoxy couplingMitsunobu40–55≥85%

Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in chromen-4-one derivatives like this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and phenoxy aromatic protons (δ 6.8–7.5 ppm) are diagnostic .
  • HRMS : Confirm molecular formula (C₂₀H₂₀O₄) with exact mass (e.g., [M+H]+ = 325.1434).
  • IR : Detect carbonyl (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve discrepancies in substituent orientation or hydrogen bonding patterns?

  • Methodological Answer :

  • Use SHELXL for single-crystal X-ray refinement to determine bond angles, torsion angles, and intermolecular interactions. For example, phenoxy groups may exhibit π-π stacking or hydrogen bonding with adjacent molecules, impacting solubility .
  • Case Study : A chromen-4-one derivative showed a 5° deviation in the ethyl group’s dihedral angle between computational and experimental models, resolved via SHELXL’s TWIN/BASF commands .

Q. What strategies optimize the compound’s biological activity while minimizing toxicity in preclinical studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy with methoxy) to enhance bioavailability.
  • In vitro assays : Test cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) using derivatives.
  • ADMET prediction : Use software like SwissADME to predict metabolic stability and toxicity .
    • Data Table :
DerivativeIC₅₀ (μM)LogPSolubility (mg/mL)
Parent compound12.33.50.8
Methoxy analog8.93.21.2

Q. How do computational methods (DFT, molecular docking) explain contradictory experimental data in electronic or reactivity studies?

  • Methodological Answer :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For example, a lower HOMO energy (-5.2 eV) correlates with reduced electrophilicity .
  • Docking studies : Simulate binding to cytochrome P450 enzymes to identify metabolic hotspots. Contradictions in experimental inhibition data may arise from protein flexibility or solvent effects .

Data Analysis & Contradictions

Q. How should researchers address inconsistencies in reported biological activity across similar chromen-4-one derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization).
  • Experimental replication : Control variables like cell line passage number or solvent (DMSO vs. ethanol).
  • Cross-validation : Pair in vitro results with in vivo pharmacokinetic data .

Q. What advanced chromatographic techniques resolve co-elution issues during purity analysis?

  • Methodological Answer :

  • HPLC-DAD/MS : Use dual detection to distinguish co-eluting isomers.
  • Chiral columns : Separate enantiomers if asymmetric centers are present.
  • Validation : Spike samples with synthetic standards to confirm retention times .

Key Citations

  • Synthesis & Spectroscopy:
  • Crystallography:
  • Computational Modeling:
  • Biological Assays:

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